molecular formula C11H15NO B8775150 1-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 184880-25-9

1-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8775150
CAS No.: 184880-25-9
M. Wt: 177.24 g/mol
InChI Key: CVQNVDFNUAHUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxymethyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

184880-25-9

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(methoxymethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H15NO/c1-13-8-11-10-5-3-2-4-9(10)6-7-12-11/h2-5,11-12H,6-8H2,1H3

InChI Key

CVQNVDFNUAHUOO-UHFFFAOYSA-N

Canonical SMILES

COCC1C2=CC=CC=C2CCN1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (8.11 g, 38.3 mmol) was added to a stirred, ice-cooled solution of the product from (b) above (6.1 g, 34.8 mmol) in methanol (80 ml), then the resulting mixture stirred for 18 hours at room temperature before being quenched with water. The bulk of the solvent was removed under reduced pressure, then the residue basified with 1M aqueous sodium hydroxide solution and extracted with dichloromethane. The extract was washed with saturated brine, dried (MgSO4) and evaporated under reduced pressure to furnish the required product (6.19 g) as an orange oil, Rf 0.25 (SS 3), m/e 178 (M+H)+, which was used without further purification in the next step.
Quantity
8.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

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